REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][c:5]2[s:6][c:7]3[cH:8][c:9]([C:17](=[O:18])[OH:19])[cH:10][cH:11][c:12]3[c:13](=[O:16])[c:14]2[cH:15]1.[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[CH3:29][c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1.[S:20]([Cl:21])([Cl:22])=[O:23]>>[CH3:1][c:2]1[cH:3][cH:4][c:5]2[s:6][c:7]3[cH:8][c:9]([C:17](=[O:18])[OH:19])[cH:10][cH:11][c:12]3[c:13](=[O:16])[c:14]2[cH:15]1.[Cl-:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2sc3cc(C(=O)O)ccc3c(=O)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1ccc2sc3cc(C(=O)O)ccc3c(=O)c2c1
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Name
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Type
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product
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Smiles
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[Cl-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |